molecular formula C13H14FNO2 B2522966 1-[3-(3-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one CAS No. 2361642-64-8

1-[3-(3-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B2522966
CAS No.: 2361642-64-8
M. Wt: 235.258
InChI Key: PGNYVCDRDBFWPK-UHFFFAOYSA-N
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Description

1-[3-(3-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one is a synthetic organic compound that features a fluorophenyl group, a hydroxypyrrolidine ring, and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one typically involves a multi-step process:

    Formation of the Pyrrolidine Ring: The initial step often involves the synthesis of the pyrrolidine ring. This can be achieved through the reaction of a suitable amine with a ketone or aldehyde under reductive amination conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyrrolidine intermediate.

    Formation of the Prop-2-en-1-one Moiety: The final step involves the formation of the prop-2-en-1-one moiety, which can be achieved through an aldol condensation reaction between an aldehyde and a ketone.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone.

    Reduction: The carbonyl group in the prop-2-en-1-one moiety can be reduced to form an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃).

Major Products

    Oxidation: The major product would be the corresponding ketone derivative.

    Reduction: The major product would be the corresponding alcohol derivative.

    Substitution: The major products would depend on the specific substituents introduced during the reaction.

Scientific Research Applications

Chemistry

In chemistry, 1-[3-(3-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological targets. Its fluorophenyl group can be particularly useful in imaging studies due to the unique properties of fluorine atoms.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new therapeutic agents. Its structural features suggest potential activity against various biological targets, making it a candidate for drug discovery efforts.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-[3-(3-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxypyrrolidine ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(4-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one: Similar structure but with a different position of the fluorine atom.

    1-[3-(3-Chlorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one: Similar structure but with a chlorine atom instead of fluorine.

    1-[3-(3-Methylphenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The unique feature of 1-[3-(3-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one is the presence of the fluorine atom in the 3-position of the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

1-[3-(3-fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2/c1-2-12(16)15-7-6-13(17,9-15)10-4-3-5-11(14)8-10/h2-5,8,17H,1,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNYVCDRDBFWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(C1)(C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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